Heptafluoro-1-methoxypropane
Overview
Description
Mechanism of Action
Target of Action
Heptafluoro-1-methoxypropane, also known as RE-347mcc, 1-methoxyheptafluoropropane, heptafluoropropyl methyl ether, and by the trade names Novec 7000 and HFE-7000 , is a highly fluorinated methyl ether . It primarily targets thermal conductivity in various states, including vapor, liquid, and supercritical states .
Mode of Action
This compound interacts with its targets by altering their thermal conductivity . This interaction results in changes in the thermal properties of the substance, which can be measured and correlated for various states .
Biochemical Pathways
Its primary function as a refrigerant, a low-temperature heat transfer fluid, a working fluid in organic rankine cycles, and for precision cleaning applications suggests that it may interact with thermodynamic processes.
Pharmacokinetics
Its use in various applications suggests that it has a high degree of stability and low reactivity .
Result of Action
The primary result of this compound’s action is the alteration of thermal conductivity in various states . This can have significant implications in its applications, particularly in refrigeration and heat transfer.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure . For instance, its thermal conductivity can vary significantly depending on these factors . It is also worth noting that this compound has a relatively low global warming potential, zero ozone depletion potential, an atmospheric lifetime of 5 years, low acute toxicity, and it is nonflammable , making it environmentally friendly.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptafluoro-1-methoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of pentafluoropropionyl fluoride with dimethyl carbonate. This reaction typically occurs in the presence of a catalyst such as potassium fluoride, under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is produced by reacting 1,1,1,2,3,3,3-heptachloropropane with gasified anhydrous hydrofluoric acid. The reaction takes place in a catalyst-filled tubular fixed bed reactor at temperatures ranging from 230°C to 380°C and pressures between 2 to 30 atm. The reaction mixture is then rectified to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Heptafluoro-1-methoxypropane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include potassium fluoride and dimethyl carbonate. The reactions are typically carried out under controlled temperature and pressure conditions, often in an autoclave .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with dimethyl carbonate can yield various fluorinated ethers .
Scientific Research Applications
Heptafluoro-1-methoxypropane has a wide range of applications in scientific research. It is used as a refrigerant, heat transfer fluid, and cleaning agent due to its stability and low toxicity . In chemistry, it serves as a solvent for various reactions and as a reagent in the synthesis of other fluorinated compounds . In biology and medicine, it is used in the development of diagnostic tools and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to heptafluoro-1-methoxypropane include other fluorinated ethers such as perfluoropropyl methyl ether and heptafluoropropyl methyl ether .
Uniqueness: this compound is unique due to its high degree of fluorination, which imparts exceptional stability, low toxicity, and non-flammability. These properties make it particularly valuable in applications where safety and stability are paramount .
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-3-methoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O/c1-12-4(10,11)2(5,6)3(7,8)9/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPJRYAFUXTDLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7OCH3, C4H3F7O | |
Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074909 | |
Record name | Heptafluoro-1-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild odor of ether; [3M MSDS] | |
Record name | Methyl perfluoropropyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15535 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
403.0 [mmHg] | |
Record name | Methyl perfluoropropyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15535 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
375-03-1 | |
Record name | Methyl perfluoropropyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptafluoro-1-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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